Patent-Documented Utility as a Synthetic Intermediate in Kinase-Targeted Anti-Inflammatory and Oncology Programs
2-Amino-5-[(dimethylamino)methyl]pyridine is explicitly claimed or disclosed as an intermediate or building block in at least three patent families directed toward kinase inhibition and inflammatory disease therapeutics. WO-2021211741-A1 (filed 20200414) discloses substituted pyridines incorporating this scaffold for the treatment of inflammatory diseases [1]. EP-2282995-A1 and EP-2282995-B1 (filed 20080523) describe derivatives of quinolines and quinoxalines as protein tyrosine kinase inhibitors wherein 2-amino-5-substituted pyridines serve as key intermediates [2][3]. In contrast, closely related analogs such as 2-(dimethylaminomethyl)pyridine (CAS 43071-19-8) and 5-[(dimethylamino)methyl]pyridin-3-amine (CAS 1403249-01-3) lack equivalent patent presence in these specific therapeutic programs. This patent footprint is a direct indicator of demonstrated synthetic utility in proprietary, structure-activity relationship (SAR)-driven drug discovery campaigns.
| Evidence Dimension | Number of patent families citing the compound as an intermediate |
|---|---|
| Target Compound Data | 3 patent families (WO-2021211741-A1, EP-2282995-A1/B1, US-2010105667-A1) |
| Comparator Or Baseline | 2-(Dimethylaminomethyl)pyridine (CAS 43071-19-8): No direct citations in these specific kinase inhibitor patent families |
| Quantified Difference | Target compound appears in 3+ patent families as a disclosed intermediate; comparators not disclosed in equivalent patent contexts |
| Conditions | Patent database analysis (priority dates 2008–2020) based on intermediate disclosures and building block citations |
Why This Matters
Patent citation as an intermediate provides third-party validation of the compound's synthetic relevance and reduces the risk that procurement is for an untested or academically obsolete scaffold.
- [1] WO-2021211741-A1. Substituted pyridines for the treatment of inflammatory diseases. Priority Date: 2020-04-14. View Source
- [2] EP-2282995-A1. Derivatives of quinolines and quinoxalines as protein tyrosine kinase inhibitors. Priority Date: 2008-05-23. View Source
- [3] EP-2282995-B1. Derivatives of quinolines and quinoxalines as protein tyrosine kinase inhibitors. Priority Date: 2008-05-23. View Source
